![molecular formula C16H10Cl2N2O2 B5804540 4-(4-chlorobenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B5804540.png)
4-(4-chlorobenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione
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Overview
Description
4-(4-chlorobenzylidene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione, commonly known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCP belongs to the family of pyrazolidinedione compounds and has a molecular weight of 357.27 g/mol.
Mechanism of Action
The mechanism of action of CCP is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. CCP has been shown to selectively inhibit the activity of COX-2, which is induced during inflammation, while sparing the activity of COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects
CCP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, CCP has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a pesticide.
Advantages and Limitations for Lab Experiments
CCP has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. It also exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, CCP also has some limitations. It is relatively unstable and can degrade over time, leading to inconsistent results. In addition, CCP has a low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the study of CCP. One potential direction is the development of new synthetic methods for CCP that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of CCP in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the use of CCP as a pesticide and for the synthesis of functional materials is an area that warrants further research.
Synthesis Methods
The synthesis of CCP involves the reaction of 4-chlorobenzaldehyde and 4-chlorophenylhydrazine in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. This method has been widely used for the synthesis of CCP, and it yields a high purity product.
Scientific Research Applications
CCP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, CCP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, CCP has been tested for its ability to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a pesticide. In material science, CCP has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
properties
IUPAC Name |
(4Z)-1-(4-chlorophenyl)-4-[(4-chlorophenyl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-3-1-10(2-4-11)9-14-15(21)19-20(16(14)22)13-7-5-12(18)6-8-13/h1-9H,(H,19,21)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEDIJRJAPSNFS-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(4-chlorophenyl)-4-[(4-chlorophenyl)methylidene]pyrazolidine-3,5-dione |
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